N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine
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Overview
Description
N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine is a synthetic organic compound featuring a unique combination of functional groups, including an imidazole ring, a thietane ring, and a propargylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Synthesis: The synthesis begins with the formation of the imidazole ring.
Thietane Ring Formation: The thietane ring can be synthesized via the reaction of a suitable dithiol with an alkyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the imidazole derivative with the thietane derivative.
Industrial Production Methods
Industrial production of N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine typically involves large-scale batch processes. These processes are optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamine moiety, leading to the formation of oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the thietane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorine atom on the imidazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkylamines under mild to moderate conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
Medicinally, derivatives of this compound are studied for their pharmacological properties
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups and stability under various conditions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the thietane ring and propargylamine moiety can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloro-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)azetidin-3-amine: Contains an azetidine ring instead of a thietane ring, potentially altering its chemical properties and applications.
N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-2-amine: The position of the amine group on the thietane ring is different, which may influence its synthetic utility and biological interactions.
Uniqueness
N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications and a broad range of potential applications. Its structural features enable diverse reactivity and interactions, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[(2-chloro-3-methylimidazol-4-yl)methyl]-N-prop-2-ynylthietan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-3-4-15(10-7-16-8-10)6-9-5-13-11(12)14(9)2/h1,5,10H,4,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPPYVJPZDPJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)CN(CC#C)C2CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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